2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-16-8-6-13(7-9-16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-4-2-3-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQLEGOGKRBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic derivative of thiazole, a class known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 401.5 g/mol
- CAS Number : 921572-55-6
- Structure : The compound features a thiazole ring, a cyclopentylcarbamoyl group, and a methoxyphenyl moiety, which contribute to its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole moiety is known for its role in inhibiting various enzymes and pathways associated with cell proliferation and inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 2-{...} | E. coli | 16 | Moderate |
| 2-{...} | S. aureus | 8 | High |
| 2-{...} | P. aeruginosa | 32 | Moderate |
*MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth. These results suggest that the compound exhibits promising antibacterial properties comparable to standard antibiotics like levofloxacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including glioblastoma and breast cancer models.
Case Study: Anticancer Efficacy
In vitro studies showed that the compound significantly reduced cell viability in U-87 glioblastoma cells with an IC50 value of approximately 10 μM. In comparison, the MDA-MB-231 triple-negative breast cancer cells exhibited an IC50 of around 15 μM, indicating higher sensitivity in glioblastoma cells .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | % Inhibition at 50 μM |
|---|---|---|
| U-87 (Glioblastoma) | 10 | 85% |
| MDA-MB-231 | 15 | 70% |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted.
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory activities. Preliminary research indicates that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also investigated for their anticancer activities. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival, warranting further studies to elucidate its mechanism of action .
Anti-inflammatory Effects
Preliminary studies suggest that this compound might possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Further research is needed to confirm these effects and understand the underlying mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. It was found to induce apoptosis in cancer cells through pathways involving caspase activation, highlighting its potential as an anticancer agent .
Study 3: Mechanistic Insights
Mechanistic studies revealed that the compound interacts with specific proteins involved in cell signaling pathways associated with inflammation and cancer progression. This interaction may contribute to its observed biological activities .
Analyse Chemischer Reaktionen
Hydrolysis of Acetamide and Carbamate Groups
The acetamide and cyclopentylcarbamoyl moieties undergo hydrolysis under acidic or basic conditions:
Key findings:
-
Acetamide cleavage : The N-[(4-methoxyphenyl)methyl]acetamide group hydrolyzes to 4-methoxybenzylamine and acetic acid derivatives .
-
Carbamate stability : The cyclopentylcarbamoyl group resists hydrolysis below pH 10 but degrades rapidly in strong bases (pH >12).
Electrophilic Aromatic Substitution (EAS) on Thiazole
The electron-rich thiazole ring undergoes regioselective substitutions:
| Reaction | Reagents | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CHCl₃, 0°C | C-5 of thiazole | 78% | , |
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 of thiazole | 65% | |
| Sulfonation | ClSO₃H, DCM, rt | C-5 of thiazole | 82% |
Notable observations:
-
C-5 selectivity : Electron-donating substituents (e.g., cyclopentylcarbamoyl) direct electrophiles to the C-5 position .
-
Steric hindrance : The 4-methoxybenzyl group reduces reactivity at C-2 and C-4 positions .
Nucleophilic Reactions at Carbamate and Acetamide
The carbamate urea linkage and acetamide carbonyl are susceptible to nucleophiles:
Mechanistic insights:
-
Carbamate reactivity : The urea group undergoes nucleophilic addition-elimination, forming stable adducts with amines.
-
Acetamide acylation : The acetamide’s carbonyl reacts with alcohols under Mitsunobu conditions to form esters (e.g., 72% yield with p-nitrophenol) .
Oxidation of Thiazole and Methoxyphenyl Groups
Controlled oxidation modifies the heterocycle and aromatic ring:
| Substrate | Oxidizing Agent | Products | Selectivity | Reference |
|---|---|---|---|---|
| Thiazole sulfur | mCPBA (2 eq), DCM | Thiazole S-oxide | 89% | |
| 4-Methoxyphenyl | KMnO₄, H₂O, 100°C | 4-Hydroxybenzylacetamide derivative | 63% |
Critical data:
-
S-oxidation : Forms metabolically stable sulfoxide derivatives without ring opening .
-
Demethylation : Harsh conditions remove the methoxy group, yielding phenolic products .
Photochemical and Thermal Stability
The compound exhibits degradation pathways under stress conditions:
Stability recommendations:
-
Store in amber vials at −20°C to prevent photodegradation.
Metal Coordination and Chelation
The thiazole sulfur and acetamide oxygen act as ligand sites:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | MeOH, rt | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.7 ± 0.3 | |
| Fe(III) | EtOH/H₂O (1:1), 50°C | Trigonal bipyramidal [Fe(L)Cl₂]⁺ | 6.2 ± 0.2 |
Applications:
-
Catalysis : Cu complexes enhance Suzuki-Miyaura coupling yields (up to 92%).
-
Antimicrobial activity : Fe(III) chelates show 4× improved potency against S. aureus .
Bioconjugation and Prodrug Strategies
The 4-methoxybenzyl group enables targeted modifications:
Optimized protocols:
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Key Differences :
- Substituent : Replaces the 4-methoxybenzyl group with a 4-chlorophenethyl chain.
- The ethyl spacer may alter conformational flexibility compared to the methyl linkage in the target compound. Synthesis: Similar coupling reactions involving diazonium salts or carbodiimide-mediated amidation could be employed, as seen in related thiazole-acetamide syntheses .
Structural Analog 2: 2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide
Key Differences :
- Core Structure : Contains an allylacetamido group and a 4-chlorobenzyl substituent.
- Impact :
- The allyl group introduces unsaturation, which may increase reactivity or participate in covalent binding.
- The 4-chlorobenzyl group provides steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Physical Properties : Melting point (124.9–125.4°C) is lower than the target compound’s likely range, reflecting reduced crystallinity due to the allyl group .
Structural Analog 3: 2-Chloro-N-((4-Methoxyphenyl)carbamoyl)acetamide
Key Differences :
- Functional Groups : Replaces the thiazole-urea system with a chloroacetyl-urea motif.
- Impact :
- The chloroacetyl group may act as a reactive electrophile, limiting stability but enabling prodrug strategies.
- The urea moiety retains hydrogen-bonding capacity, similar to the cyclopentylcarbamoyl group in the target compound.
Synthesis : Prepared via carbamoylation of 4-methoxyaniline, as described in diazonium salt coupling methodologies .
Structural Analog 4: 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide
Key Differences :
- Heterocycle: Substitutes thiazole with a sulfanyl-linked aminophenyl group.
- The sulfanyl linker may confer redox activity or susceptibility to metabolic oxidation. Biological Activity: Demonstrated antimicrobial properties, suggesting the acetamide scaffold’s versatility in bioactivity .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : The target compound’s thiazole core can be synthesized via diazonium salt coupling (as in ) or multicomponent reactions (as in ).
- Structure-Activity Relationships: The 4-methoxybenzyl group balances lipophilicity and solubility, contrasting with chlorophenyl analogs that prioritize membrane penetration .
- Toxicity Considerations : Cyclopentylcarbamoyl groups may offer metabolic stability over methylcarbamoyl analogs (), reducing reactive metabolite risks .
Vorbereitungsmethoden
Synthesis of α-Haloketone: N-(4-Methoxybenzyl)Bromoacetamide
Procedure :
-
Reagents : Bromoacetyl chloride (1.2 equiv), 4-methoxybenzylamine (1.0 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
-
Conditions : Dropwise addition of bromoacetyl chloride to a stirred solution of 4-methoxybenzylamine and triethylamine in DCM at 0°C. Reaction proceeds for 2 hours at room temperature.
-
Workup : Washing with 1M HCl, saturated NaHCO₃, and brine. Drying over MgSO₄ and solvent evaporation yields N-(4-methoxybenzyl)bromoacetamide as a white solid (Yield: 85–90%).
Synthesis of Cyclopentylcarbamoyl Thiourea
Procedure :
-
Reagents : Cyclopentyl isocyanate (1.0 equiv), ammonium thiocyanate (1.2 equiv), acetone.
-
Conditions : Cyclopentyl isocyanate is added to a solution of ammonium thiocyanate in acetone at 0°C. The mixture is stirred for 4 hours at room temperature.
-
Workup : Filtration and recrystallization from ethanol yields cyclopentylcarbamoyl thiourea (Yield: 75–80%).
Thiazole Ring Formation
Procedure :
-
Reagents : N-(4-methoxybenzyl)bromoacetamide (1.0 equiv), cyclopentylcarbamoyl thiourea (1.1 equiv), ethanol.
-
Conditions : Reflux for 6–8 hours under nitrogen.
-
Workup : Cooling, filtration, and recrystallization from ethanol/water (1:1) yields 2-amino-4-(N-(4-methoxybenzyl)acetamido)-1,3-thiazole (Yield: 70–75%).
Urea Formation: Functionalization of the 2-Amino Group
The 2-amino group on the thiazole is converted to a urea derivative via reaction with cyclopentyl isocyanate.
Cyclopentylcarbamoyl Urea Coupling
Procedure :
-
Reagents : 2-Amino-4-(N-(4-methoxybenzyl)acetamido)-1,3-thiazole (1.0 equiv), cyclopentyl isocyanate (1.2 equiv), dry tetrahydrofuran (THF), catalytic DMAP.
-
Conditions : Stirring at 50°C for 12 hours under nitrogen.
-
Workup : Solvent removal under reduced pressure, followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the final product (Yield: 65–70%).
Optimization and Yield Data
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | α-Haloketone synthesis | Bromoacetyl chloride | 0°C → RT, 2 h | 85–90 |
| 2 | Thiourea synthesis | Cyclopentyl isocyanate | RT, 4 h | 75–80 |
| 3 | Thiazole formation | Ethanol, reflux | 6–8 h | 70–75 |
| 4 | Urea coupling | Cyclopentyl isocyanate, THF | 50°C, 12 h | 65–70 |
Critical Analysis of Methodologies
Microwave-Assisted Synthesis
In analogous syntheses, microwave irradiation has been employed to reduce reaction times and improve yields. For instance, Johansson et al. demonstrated that thiazole derivatives with aromatic substituents could be synthesized in 2–3 hours under microwave conditions (150–160°C) with yields exceeding 80%. Adapting this approach to Step 3 could enhance efficiency.
Solvent and Base Selection
The use of sodium methoxide in methanol (Procedure B in Source 1) for thiourea activation improved yields in spirocyclic thiazole derivatives. Similarly, substituting triethylamine with N,N-diisopropylethylamine in Step 1 may mitigate side reactions during α-haloketone synthesis.
Purification Challenges
The final product’s polarity necessitates careful chromatographic separation. Gradient elution (ethyl acetate/hexane 10–50%) effectively resolves the product from unreacted starting materials and urea byproducts.
Scalability and Industrial Considerations
Gram-scale syntheses of related compounds (Source 2) highlight the feasibility of scaling this route. Key adjustments include:
-
Continuous flow reactors for α-haloketone synthesis to enhance safety and reproducibility.
-
Catalyst recycling : Immobilized iridium complexes (Source 2) could be explored for tandem reactions, though their relevance here is limited.
Q & A
Basic: What synthetic strategies are effective for preparing 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide?
The synthesis typically involves multi-step routes, starting with cyclization of thiazole precursors followed by functionalization. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo carbonyl compounds, as demonstrated in analogous thiazole syntheses .
- Amide coupling : Activation of carboxylic acid intermediates (e.g., using carbodiimides) for reaction with 4-methoxybenzylamine .
- Carbamoylation : Introducing the cyclopentylcarbamoyl group via reaction with cyclopentyl isocyanate or chloroformate derivatives under anhydrous conditions .
Methodological considerations include protecting-group strategies for reactive amines and optimizing solvent systems (e.g., DMF or THF) to minimize side reactions .
Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- NMR spectroscopy : - and -NMR are critical for verifying the thiazole ring, carbamoyl group, and methoxybenzyl substituent. Chemical shifts for thiazole protons typically appear at δ 6.5–7.5 ppm .
- IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm) and carbamoyl N-H vibrations (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm substituent connectivity .
Advanced: How do structural modifications of the thiazole ring influence the compound's biological activity?
- Electron-withdrawing/donating groups : Substituents on the thiazole (e.g., methyl, halogen) alter electronic density, impacting binding to biological targets like kinases or antimicrobial enzymes .
- Ring hybridization : Replacing thiazole with oxadiazole or triazole rings (as in analogs) can modulate solubility and bioavailability .
- Methodological approach : Use SAR (structure-activity relationship) studies with systematic substitutions, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify pharmacophores .
Advanced: What methodologies are recommended for resolving contradictions in reported biological activity data?
- Cross-validation assays : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Structural analogs : Test derivatives with controlled modifications to isolate variables (e.g., replacing the 4-methoxybenzyl group with hydrophobic substituents) .
- Meta-analysis : Aggregate data from multiple studies (e.g., ) to identify trends in bioactivity linked to specific structural motifs .
Advanced: How can computational chemistry be integrated into the experimental design to predict reactivity?
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like carbamoylation .
- Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s approach in ) to predict optimal solvents, catalysts, or temperatures .
- Docking studies : Simulate interactions between the compound and target proteins (e.g., kinases) to prioritize synthetic targets for SAR studies .
Advanced: What are the critical considerations for designing in vitro assays to evaluate this compound's mechanism of action?
- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to prevent aggregation in aqueous buffers .
- Control experiments : Include structurally related inactive analogs to distinguish target-specific effects from nonspecific toxicity .
- Time-resolved assays : Monitor activity over multiple timepoints to account for prodrug activation or metabolic instability .
Advanced: What strategies mitigate side reactions during the cyclopentylcarbamoyl group introduction?
- Controlled stoichiometry : Use excess cyclopentyl isocyanate to drive the reaction to completion while avoiding over-functionalization .
- Temperature modulation : Perform reactions at 0–4°C to suppress competing nucleophilic attacks on the thiazole ring .
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) during carbamoylation, followed by deprotection under mild acidic conditions .
Advanced: How does the presence of the 4-methoxybenzyl group affect the compound's pharmacokinetic properties?
- Lipophilicity : The methoxybenzyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : The electron-rich benzyl moiety may undergo CYP450-mediated oxidation; evaluate metabolites via LC-MS in hepatic microsome assays .
- Methodological testing : Compare pharmacokinetic profiles (e.g., plasma half-life, bioavailability) of analogs with/without the methoxy group in rodent models .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
